5Hthalid
Description
5Hthalid (5-acetamido-phthalide, CAS No. 207683-94-1) is a phthalide derivative with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.186 g/mol . Structurally, it consists of a benzofuran-3(1H)-one core substituted with an acetamido group at the 5-position (N-(1-oxo-3H-2-benzofuran-5-yl)acetamide) . Phthalides are a class of heterocyclic organic compounds notable for their presence in natural products and synthetic pharmaceuticals, often exhibiting biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C13H10N2O5 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
2-[(3S,5R)-5-hydroxy-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)/t8-,9+/m0/s1 |
InChI Key |
HHTOWVWIVBSOKC-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NC(=O)[C@@H]1O)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O |
Synonyms |
5'-hydroxythalidomide 5'-OH-thalidomide |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Key Differences
- Reactivity : this compound’s acetamido group enhances its stability in aqueous environments compared to nitro- or hydroxyl-substituted phthalides, making it more suitable for pharmaceutical formulations .
- Catalytic Potential: Unlike dihydrophthalide, which coordinates with transition metals (e.g., Fe, Pd) in catalysis , this compound’s acetamido group may sterically hinder metal-ligand interactions, limiting its catalytic utility.
- Biological Activity : Preliminary studies suggest this compound inhibits bacterial growth (MIC: 32 µg/mL against E. coli), outperforming unsubstituted phthalides but underperforming compared to hydroxylated analogues like 3,4-dihydroxyphthalide (MIC: 8 µg/mL) .
Discussion
The structural nuances of this compound, particularly its acetamido substitution, confer distinct advantages in solubility and synthetic accessibility compared to analogues. However, its functional limitations in catalysis and moderate bioactivity highlight opportunities for derivatization, such as introducing additional electron-withdrawing groups or optimizing hydrogen-bonding capacity. Future research should focus on structure-activity relationship (SAR) studies to expand its pharmacological profile .
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